(2E)-1-(3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit the production of reactive oxygen species, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-METHOXYPHENYL)-3-(PHENYL)-2-PROPEN-1-ONE: Lacks the pyrazole ring, which may result in different biological activities.
(E)-1-(3-METHOXYPHENYL)-3-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but without the methyl group on the pyrazole ring.
(E)-1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical reactivity and biological properties.
Uniqueness
(E)-1-(3-METHOXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the methoxy group and the methyl-substituted pyrazole ring
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-16-10-11(9-15-16)6-7-14(17)12-4-3-5-13(8-12)18-2/h3-10H,1-2H3/b7-6+ |
InChI Key |
HWRGLEBRMVKSOB-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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